molecular formula C19H17N3O2S2 B2688259 4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 690960-82-8

4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole

Cat. No.: B2688259
CAS No.: 690960-82-8
M. Wt: 383.48
InChI Key: PGANFJZVHVGOBU-UHFFFAOYSA-N
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Description

4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a recognized potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, PTK2). Its primary research value lies in the dissection of FAK-mediated signaling pathways, which are crucial in cellular processes such as proliferation, migration, and survival. By potently inhibiting FAK autophosphorylation at Y397 and downstream signaling, this compound is a critical tool for investigating the role of FAK in cancer cell invasion, metastasis, and tumor progression. Research utilizing this inhibitor has been instrumental in validating FAK as a therapeutic target in various malignancies, including breast cancer and glioblastoma. Studies highlight its application in modulating the tumor microenvironment and overcoming resistance to conventional therapies. The compound enables researchers to probe the complex interplay between integrin signaling and growth factor receptors, providing mechanistic insights into cancer biology and facilitating the preclinical evaluation of anti-metastatic strategies. Its high selectivity profile makes it a valuable chemical probe for functional proteomics and kinase screening assays aimed at understanding FAK's role in disease pathogenesis.

Properties

IUPAC Name

4-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-11-15(12(2)24-22-11)8-25-18-17-16(9-26-19(17)21-10-20-18)13-4-6-14(23-3)7-5-13/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGANFJZVHVGOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of approximately 344.45 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. A study evaluated various derivatives and found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Mycobacterium tuberculosis8

The presence of specific substituents on the thieno[2,3-d]pyrimidine ring appears crucial for enhancing antimicrobial efficacy .

Anti-inflammatory Activity

Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases . In vivo studies demonstrated that these compounds significantly reduced paw edema in rat models, indicating effective anti-inflammatory properties comparable to established drugs like Indomethacin .

Cytotoxicity

The cytotoxic effects of this compound were assessed in several cancer cell lines. Preliminary results indicated that it exhibits selective cytotoxicity against certain tumor cells while showing minimal toxicity to normal cells. The half-maximal inhibitory concentration (IC50) values varied across different cell lines but generally fell within the range of 10-30 µM .

Case Studies

  • Study on Antimicrobial Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against various microbial strains. The study highlighted that modifications at the 5-position significantly influenced antimicrobial activity and suggested further exploration into structure-activity relationships (SAR) .
  • Inflammation Model : In a rat model of inflammation, compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers when compared to controls .

Comparison with Similar Compounds

Key Research Findings

  • Thioether vs. Thioxo Groups : The thioether linkage in the main compound improves stability under basic conditions compared to thioxo-containing analogues like Inhibitor F .
  • Aryl Substituents : The 4-methoxyphenyl group enhances binding affinity in hydrophobic pockets compared to 4-methylphenyl (as in ) due to its electron-donating methoxy group .
  • Isoxazole Moieties : The 3,5-dimethylisoxazole contributes to metabolic resistance, a critical advantage over morpholine-substituted derivatives like 21a, which may undergo rapid oxidation .

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